4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the triazole family This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-fluorobenzoyl hydrazine with ethyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can be explored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the attached substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents, halogenating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a pharmacophore for the development of new drugs. Its triazole ring is known for its bioactivity, and modifications to the ethyl and fluorophenyl groups can lead to compounds with antimicrobial, antifungal, and anticancer properties.
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol: Lacks the fluorine atom, which can affect its bioactivity and chemical properties.
4-Methyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol: Has a methyl group instead of an ethyl group, which can influence its reactivity and interactions.
4-Ethyl-5-(4-chlorophenyl)-4H-[1,2,4]triazole-3-thiol: Contains a chlorine atom instead of a fluorine atom, leading to different electronic and steric effects.
Uniqueness
4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and binding affinity to biological targets. The combination of the ethyl group and the fluorophenyl group provides a balance of hydrophobic and electronic properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H10FN3S |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-ethyl-3-(3-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H10FN3S/c1-2-14-9(12-13-10(14)15)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3,(H,13,15) |
InChI Key |
OZEKQMNPQRLDHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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